molecular formula C9H6ClNO3S B3388484 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride CAS No. 87488-64-0

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Cat. No. B3388484
Key on ui cas rn: 87488-64-0
M. Wt: 243.67 g/mol
InChI Key: JMEYKLPFXXZHEE-UHFFFAOYSA-N
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Patent
US04606755

Procedure details

A diazonium salt was prepared by adding a solution of 14.5 g of sodium nitrite in 30 ml of water to a suspension of 32 g of 5-(2-aminophenyl)isoxazole, prepared in Example 3, and 72 ml of concentrated hydrochloric acid in 210 ml of glacial acetic acid cooled at 0° to 5° C. After stirring about 0.4 hour, the diazonium salt suspension was poured in one portion into a mixture consisting of 150 ml of acetic acid, 8.4 g of cupric chloride dihydrate and 60 ml of sulfur dioxide and cooled at 10° C. by an ice-water bath. The mixture was stirred at 10° to 15° C. for 0.2 hour then at about 20° to 30° C. for 3 hours. The suspension was poured into ice-water (about 700 ml) and stirred to form a solid. The mixture was filtered and the solid was washed 3×100 ml of water and suction dried to give 37 g of crude 2-(isoxazol-5-yl)benzenesulfonyl chloride; m.p. 63°-65° C.
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
72 mL
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric chloride dihydrate
Quantity
8.4 g
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][N:15]=[CH:14][CH:13]=1.[ClH:17].[S:18](=[O:20])=[O:19]>O.C(O)(=O)C>[O:16]1[C:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:18]([Cl:17])(=[O:20])=[O:19])=[CH:13][CH:14]=[N:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=NO1
Step Four
Name
Quantity
72 mL
Type
reactant
Smiles
Cl
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cupric chloride dihydrate
Quantity
8.4 g
Type
reactant
Smiles
Step Seven
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)=O
Step Eight
Name
ice water
Quantity
700 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring about 0.4 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° to 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 10° to 15° C. for 0.2 hour
Duration
0.2 h
WAIT
Type
WAIT
Details
at about 20° to 30° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
to form a solid
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed 3×100 ml of water and suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
O1N=CC=C1C1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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